molecular formula C19H17N3O3S B2796239 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034271-69-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2796239
CAS No.: 2034271-69-5
M. Wt: 367.42
InChI Key: XATIKHFGMDVJOQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a synthetic small molecule designed for research purposes. This urea derivative incorporates a 1,3-benzodioxole group and a 2-(thiophen-2-yl)pyridine moiety, structural features found in compounds investigated for modulating various biological targets. Compounds with the 1,3-benzodioxole (benzodioxolyl) group have been studied in the context of ATP-binding cassette (ABC) transporters, which are relevant for research into cystic fibrosis and other diseases . Furthermore, structurally similar molecules featuring the benzodioxole core are of significant interest in neurological research, particularly as potential modulators for targets associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation . The distinct molecular architecture of this urea compound suggests potential for researchers exploring enzyme inhibition, receptor interactions, and cellular pathway modulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-10-13-3-4-16-17(9-13)25-12-24-16)22-11-14-5-6-20-15(8-14)18-2-1-7-26-18/h1-9H,10-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATIKHFGMDVJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the thiophen-2-yl and pyridin-4-yl groups. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the urea linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic system (benzodioxole, pyridine, and thiophene) and urea backbone. Below is a comparative analysis with key analogs from the literature:

Urea Derivatives with Benzodioxole and Heteroaromatic Substituents

describes several urea analogs with benzodioxole and pyridine/thiophene substituents, though differing in substitution patterns:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) : This analog replaces the methylene linkage with a direct benzodioxole-urea bond and positions the thiophene on a 3-pyridinyl ring. It exhibited moderate anticancer activity against 60 cancer cell lines (melting point: 239–241°C; yield: 58%) .
  • 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) : Substitutes benzodioxole with a fluorophenyl group, showing comparable yield (60%) but lower melting point (217–219°C), suggesting reduced crystallinity relative to benzodioxole-containing analogs .

Key Structural Differences Impacting Bioactivity :

  • Pyridine Substitution : The 4-pyridinyl group in the target compound vs. 3-pyridinyl in 5k alters electronic properties and binding interactions with biological targets.
Urea-Based FAK Activators

highlights M64, a urea derivative with morpholino and trifluoromethylphenyl groups, which activates focal adhesion kinase (FAK) to promote intestinal homeostasis. While M64 lacks heteroaromatic thiophene or benzodioxole motifs, its urea core and dimethylamino-pyridinylethyl side chain underscore the versatility of urea scaffolds in targeting diverse biological pathways .

Tetrazole Derivatives with Benzodioxolylmethyl Groups

reports tetrazole-based compounds (e.g., 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(1-hydrazineylhexyl)-1H-tetrazole) with high yields (94–97%). Though pharmacologically distinct from urea derivatives, these compounds demonstrate the synthetic feasibility of incorporating benzodioxolylmethyl groups into heterocyclic systems .

Data Table: Comparative Analysis of Selected Urea Derivatives

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Anticancer Activity (Cell Lines) Reference
Target Compound R1: Benzo[d][1,3]dioxol-5-ylmethyl
R2: (2-(thiophen-2-yl)pyridin-4-yl)methyl
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) R1: Benzo[d][1,3]dioxol-5-yl 58 239–241 Moderate
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) R1: 4-Fluorophenyl 60 217–219 Moderate
M64 (FAK activator) R1: 2-Morpholino-5-(trifluoromethyl)phenyl 65* Pro-survival in intestinal cells

*Yield estimated from synthesis description in .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : React benzo[d][1,3]dioxol-5-ylmethylamine with 2-(thiophen-2-yl)pyridin-4-ylmethyl isocyanate under anhydrous conditions.

Coupling Reaction : Use coupling reagents like carbonyldiimidazole (CDI) or triphosgene to facilitate urea bond formation. Solvents such as DMF or THF are employed at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .
Key Optimization :

  • Base Selection : Potassium carbonate or triethylamine improves reaction efficiency by neutralizing HCl byproducts .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., dimerization) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 6.8–7.2 ppm (benzodioxole and thiophene protons), and δ 4.3–4.5 ppm (methylene bridges) confirm connectivity .
    • ¹³C NMR : Signals at ~155 ppm (urea carbonyl) and 100–150 ppm (aromatic carbons) validate the core structure .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z: ~434.12) confirms molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm assesses purity .

Basic: What preliminary biological activity data exist for this compound?

Methodological Answer:
Initial screening against bacterial/fungal pathogens and cancer cell lines reveals:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity : IC₅₀ of 12.5 µM in HeLa cells via mitochondrial apoptosis (caspase-3 activation observed) .
    Assay Protocols :
  • Broth microdilution (CLSI guidelines) for antimicrobial testing .
  • MTT assay (72-hour exposure) for cytotoxicity .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or assay conditions:

PK Profiling : Measure plasma stability (e.g., mouse liver microsomes) to identify metabolic liabilities (e.g., rapid CYP450-mediated oxidation) .

Formulation Adjustments : Use PEG-400/solutol HS15 emulsions to enhance solubility (>2 mg/mL vs. <0.1 mg/mL in water) .

Target Engagement Validation : Conduct ex vivo target binding assays (e.g., thermal shift assays) to confirm intracellular target interaction .
Case Study : Inconsistent antifungal activity in vivo was traced to poor blood-brain barrier penetration, resolved via prodrug derivatization .

Advanced: What structure-activity relationship (SAR) trends guide optimization of this compound’s bioactivity?

Methodological Answer:
Key structural modifications and their effects:

Modification Impact on Activity Reference
Replacement of thiophene with furan↓ Antimicrobial activity (MIC >64 µg/mL)
Methylation of urea NH↑ Metabolic stability (t₁/₂ +2.5 hrs)
Substituent at pyridine C2↑ Anticancer potency (IC₅₀ 6.7 µM)
Design Strategy :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance target binding (docking scores improve by 1.2 kcal/mol) .

Advanced: How can computational methods predict off-target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against human kinase panels; prioritize kinases with Glide scores < -7.0 .
  • Machine Learning : Train Random Forest models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4 IC₅₀ < 10 µM flagged) .
  • Validation : Compare predictions with experimental off-target profiling (e.g., Eurofins Panlabs® panel) .

Advanced: What strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : 10% DMSO + 30% PEG-300 in saline achieves >5 mg/mL solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve bioavailability (AUC₀–24h +40% vs. free compound) .
  • Salt Formation : Hydrochloride salt increases aqueous solubility by 15-fold (pH 4.0 buffer) .

Advanced: How do environmental factors (pH, light) affect the compound’s stability during storage?

Methodological Answer:

  • pH Sensitivity : Degrades rapidly at pH >8 (t₁/₂ = 3 days) via urea hydrolysis; store in citrate buffer (pH 5.0) .
  • Light Exposure : UV irradiation (254 nm) causes 20% degradation in 24 hrs; use amber vials and inert atmosphere (N₂) .
    Stability Protocol :
  • Long-term storage at -80°C in argon-sealed vials retains >90% purity for 12 months .

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